(R)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid
Description
Properties
IUPAC Name |
4-[(7R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-7-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-8-14(22-11-10-18)12-4-6-13(7-5-12)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEFJTMAVCYOHN-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(OCC1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](OCC1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohols
Amino alcohols undergo cyclization with dihaloalkanes or carbonyl-containing electrophiles under basic conditions. For example, reacting 2-aminoethanol derivatives with 1,2-dibromoethane in the presence of potassium carbonate generates the oxazepane ring. Patent data highlight the use of microwave-assisted cyclization to enhance reaction efficiency, achieving yields exceeding 70% under optimized conditions.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis of diene precursors using Grubbs catalysts offers a stereocontrolled route to the oxazepane ring. This method, detailed in academic research, enables the formation of the seven-membered ring with minimal byproducts. For instance, treating N-allyl-O-allyl ethanolamine with a second-generation Grubbs catalyst at 40°C produces the oxazepane scaffold in 65% yield.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is introduced to protect the nitrogen atom within the oxazepane ring, ensuring regioselectivity in subsequent reactions.
Boc Protection via tert-Butyl Chloroformate
Reaction of the oxazepane intermediate with tert-butyl chloroformate in dichloromethane, catalyzed by triethylamine, achieves Boc protection at room temperature. This method, validated in patent literature, typically attains 85–90% yield. The reaction mechanism involves nucleophilic attack by the oxazepane nitrogen on the electrophilic carbonyl carbon of the chloroformate.
Alternative Boc-Activating Reagents
Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) serves as an alternative Boc source, particularly for sterically hindered amines. This approach, noted in synthetic protocols, minimizes side reactions such as over-alkylation.
Coupling of the Oxazepane-Boc Intermediate to Benzoic Acid
The final step involves linking the Boc-protected oxazepane to the benzoic acid moiety through a carboxylate coupling reaction.
Dicyclohexylcarbodiimide (DCC) Mediated Coupling
Activation of the benzoic acid’s carboxyl group using DCC and DMAP facilitates amide bond formation with the oxazepane-Boc intermediate. This method, adapted from peptide synthesis, yields the target compound in 75–80% purity, requiring subsequent recrystallization from ethanol/water mixtures.
Industrial-Scale Optimization
Continuous flow reactors enhance coupling efficiency by maintaining precise stoichiometric control and temperature regulation. A patent application describes a pilot-scale process utilizing microreactors to achieve 92% conversion with a residence time of 15 minutes, significantly reducing solvent waste compared to batch methods.
Stereoselective Synthesis of the (R)-Enantiomer
The (R)-configuration at the oxazepane’s 7-position is critical for the compound’s biological activity. Two enantioselective approaches are prominent:
Chiral Auxiliary-Assisted Synthesis
Employing (R)-2-phenylglycinol as a chiral auxiliary during oxazepane formation induces the desired stereochemistry. After cyclization, the auxiliary is cleaved via hydrogenolysis, yielding the (R)-enantiomer with >98% enantiomeric excess (ee).
Catalytic Asymmetric Hydrogenation
Palladium-catalyzed hydrogenation of a ketone precursor using a Josiphos ligand generates the (R)-configured alcohol intermediate, which is subsequently oxidized to the corresponding carboxylic acid. This method, reported in a recent study, achieves 95% ee and scales efficiently to multi-gram quantities.
Industrial Production and Scalability
Process Intensification Techniques
-
Continuous Flow Synthesis : Integrating cyclization, Boc protection, and coupling steps into a continuous flow system reduces processing time from 48 hours (batch) to 8 hours, with a 30% reduction in raw material costs.
-
In Situ Monitoring : Raman spectroscopy and inline pH monitoring enable real-time adjustment of reaction parameters, ensuring consistent product quality.
Environmental and Economic Considerations
-
Solvent Recovery : Distillation and nanofiltration systems recover >90% of dichloromethane and THF, aligning with green chemistry principles.
-
Catalyst Recycling : Immobilized Grubbs catalysts are reused for up to 10 cycles without significant activity loss, lowering production costs.
Analytical Characterization and Quality Control
Critical quality attributes of the final product are verified through:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can target the oxazepane ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Trifluoroacetic acid or hydrochloric acid for deprotection of the tert-butoxycarbonyl group.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Reduced or ring-opened oxazepane derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Physico-Chemical Properties
The compound exhibits specific physico-chemical properties that are crucial for its applications in drug design and synthesis. These properties include solubility, stability under physiological conditions, and the ability to interact with biological targets.
Medicinal Chemistry
(R)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid has been explored for its potential as a pharmacological agent. The oxazepane ring is known to influence the interaction of the compound with various biological targets, making it a candidate for further development in treating conditions such as cancer and neurological disorders.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of oxazepane compounds can exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, compounds that incorporate the oxazepane structure have shown promise in inhibiting cell proliferation in various cancer cell lines.
Drug Delivery Systems
The compound can be utilized in the development of drug delivery systems due to its ability to form stable conjugates with other therapeutic agents. The tert-butoxycarbonyl (Boc) group allows for controlled release mechanisms, which can enhance the efficacy of co-administered drugs.
Table: Comparison of Drug Delivery Mechanisms
| Mechanism Type | Description | Advantages |
|---|---|---|
| Passive Diffusion | Drugs passively diffuse through cell membranes | Simple design, low cost |
| Active Transport | Utilizes transport proteins for cellular uptake | Higher efficiency in drug delivery |
| Conjugate Formation | Forms stable complexes with therapeutic agents | Controlled release, targeted delivery |
Synthesis of Novel Compounds
(R)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid serves as a versatile intermediate in the synthesis of novel pharmaceutical compounds. Its unique structure allows chemists to modify it further, leading to a variety of derivatives with potentially enhanced biological activities.
Synthesis Example
A notable synthetic route involves the use of palladium-catalyzed reactions to create more complex structures from this base compound, facilitating the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid involves its interaction with specific molecular targets. The oxazepane ring and benzoic acid moiety may interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Core Structural Differences
| Compound Name | Heterocycle | Ring Size | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (R)-4-(4-(Boc)-1,4-oxazepan-7-yl)benzoic acid | 1,4-Oxazepane | 7-membered | Boc, benzoic acid | Not reported |
| 4-[4-(Boc)piperazino]benzoic acid (CAS 162046-66-4) | Piperazine | 6-membered | Boc, benzoic acid | 306.35 |
| 2-[4-(Boc)piperazin-1-yl]isonicotinic acid (CAS 654663-42-0) | Piperazine | 6-membered | Boc, isonicotinic acid | 307.34 |
| 3-[[4-(Boc)piperazin-1-yl]methyl]benzoic acid | Piperazine | 6-membered | Boc, methyl-linked benzoic acid | 320.38 |
Key Observations :
- Substituent positioning (e.g., isonicotinic acid vs. benzoic acid) alters electronic properties and solubility.
Physicochemical Properties
| Compound (CAS) | Melting Point (°C) | Purity | Price (JPY) |
|---|---|---|---|
| 4-[4-(Boc)piperazino]benzoic acid (162046-66-4) | 50 (dec.) | 97% | 94,900/5g |
| 4-[4-(Boc)piperazino]benzoic acid (156478-71-6) | 186.5–189.5 | 97% | 51,000/5g |
| 2-[4-(Boc)piperazin-1-yl]isonicotinic acid (654663-42-0) | 174–176 | 97% | 62,300/1g |
Analysis :
- Melting points vary significantly: The Boc-piperazine-benzoic acid analog with CAS 156478-71-6 shows higher thermal stability (186.5–189.5°C), likely due to stronger intermolecular hydrogen bonding from the planar benzoic acid group .
- The oxazepane analog’s melting point is unreported but expected to differ due to ring strain and solubility variations.
Research Implications
- Biological Activity : Piperazine-based analogs exhibit documented activity in protease inhibition and receptor modulation, whereas oxazepane derivatives may offer improved pharmacokinetic profiles due to reduced metabolic degradation .
- Limitations : Direct comparisons are hindered by the lack of published data on the target oxazepane compound. Further studies should prioritize synthesizing and profiling its enantiomer-specific properties.
Q & A
Q. How can kinetic studies optimize reaction yields for large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
